(3beta)-cholest-5-en-3-yl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
(3beta)-cholest-5-en-3-yl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a complex organic compound that combines a steroidal structure with a chromenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-cholest-5-en-3-yl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of (3beta)-cholest-5-en-3-ol with [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and reaction monitoring can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
(3beta)-cholest-5-en-3-yl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized to form quinones.
Reduction: The ester linkage can be reduced to yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3beta)-cholest-5-en-3-yl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between steroidal and chromenyl structures with biological targets. It may serve as a probe to investigate the binding affinities and mechanisms of action of related compounds.
Medicine
Medically, this compound has potential applications in drug development. Its dual functionality could be exploited to design drugs with multiple therapeutic targets, such as anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3beta)-cholest-5-en-3-yl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets. The steroidal part of the molecule can interact with steroid receptors, while the chromenyl moiety can engage in redox reactions and interact with enzymes involved in oxidative stress pathways. These interactions can modulate various biological processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with a keto group, used in various organic syntheses.
2,4-Dibromo-3,6-dimethyl-phenylamine: Another compound with a chromenyl structure, used in different chemical applications.
Uniqueness
(3beta)-cholest-5-en-3-yl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to its combination of a steroidal and chromenyl structure, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in multiple fields, setting it apart from simpler compounds.
Properties
Molecular Formula |
C40H56O5 |
---|---|
Molecular Weight |
616.9 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C40H56O5/c1-24(2)9-8-10-25(3)33-15-16-34-32-13-11-28-21-30(17-19-39(28,6)35(32)18-20-40(33,34)7)44-37(41)23-43-29-12-14-31-26(4)27(5)38(42)45-36(31)22-29/h11-12,14,22,24-25,30,32-35H,8-10,13,15-21,23H2,1-7H3/t25-,30+,32+,33-,34+,35+,39+,40-/m1/s1 |
InChI Key |
VSHSRJVKIXIMNA-DWDPJWQBSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)CC[C@@H]6[C@H](C)CCCC(C)C)C)C)C |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCCC(C)C)C)C)C |
Origin of Product |
United States |
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